molecular formula C22H17IN2O4 B11544751 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Cat. No.: B11544751
M. Wt: 500.3 g/mol
InChI Key: FODTWSAFJTWCSW-ZVHZXABRSA-N
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Description

4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-IODOBENZOATE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a phenylacetamido group, an imino group, and an iodobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-IODOBENZOATE typically involves multiple steps. One common method starts with the preparation of the phenylacetamido intermediate, which is then reacted with an appropriate imino compound to form the imino intermediate. Finally, the iodobenzoate group is introduced through a substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-IODOBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-IODOBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-IODOBENZOATE involves its interaction with specific molecular targets. The phenylacetamido group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodobenzoate moiety may enhance the compound’s binding affinity and specificity. These interactions can result in various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-IODOBENZOATE lies in its iodobenzoate moiety, which can enhance its reactivity and binding properties compared to similar compounds. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C22H17IN2O4

Molecular Weight

500.3 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C22H17IN2O4/c23-19-9-5-4-8-18(19)22(28)29-17-12-10-15(11-13-17)14-24-25-21(27)20(26)16-6-2-1-3-7-16/h1-14,20,26H,(H,25,27)/b24-14+

InChI Key

FODTWSAFJTWCSW-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I)O

Origin of Product

United States

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